molecular formula C7H11NO B2645563 (1-Furan-2-yl-ethyl)-methyl-amine CAS No. 174316-27-9

(1-Furan-2-yl-ethyl)-methyl-amine

Cat. No.: B2645563
CAS No.: 174316-27-9
M. Wt: 125.171
InChI Key: BNBCJNJOLJAPMQ-UHFFFAOYSA-N
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Description

“(1-Furan-2-yl-ethyl)-methyl-amine” is also known as "[2-amino-1-(furan-2-yl)ethyl]dimethylamine" . It has a molecular formula of C8H14N2O . The average mass is 154.210 Da and the monoisotopic mass is 154.110611 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to an ethyl group, which is further connected to a methylamine group . The exact 3D structure can be found in chemical databases .


Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C8H14N2O . The average mass is 154.210 Da and the monoisotopic mass is 154.110611 Da .

Scientific Research Applications

Synthesis and Biological Activity

A derivative of furan, specifically (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, has been synthesized and shown potent biological activity against cancer cell lines and bacteria. This demonstrates the potential of furan derivatives in developing new chemotherapeutic agents (Weerachai Phutdhawong et al., 2019).

Novel Routes to Pyrroles

Research into furan chemistry has led to innovative methods for synthesizing 1,2,4-trisubstituted pyrroles, showcasing the versatility of furan compounds in organic synthesis (M. Friedrich et al., 2002).

Advanced Materials

Furfuryl amine, a primary mono-amine, has been utilized in the synthesis of linear polyurethane with pendant furan groups and cross-linked healable polyurethane, highlighting the application in creating smart materials with self-healing properties (P. Du et al., 2014).

Enzymatic Synthesis of Biobased Polyesters

Furan derivatives have been enzymatically polymerized to produce novel biobased polyesters, demonstrating the potential of furan-based chemicals in sustainable material production (Yi Jiang et al., 2014).

Biomass Conversion to Value-Added Chemicals

Research into the catalytic reduction of biomass-derived furanic compounds has shown potential for efficiently converting furfural and 5-hydroxymethylfurfural into valuable chemicals, showcasing the role of furan derivatives in biorefinery (Y. Nakagawa et al., 2013).

Properties

IUPAC Name

1-(furan-2-yl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBCJNJOLJAPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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